molecular formula C9H12ClN3O B2459214 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol CAS No. 2200611-94-3

2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol

Cat. No.: B2459214
CAS No.: 2200611-94-3
M. Wt: 213.67
InChI Key: URWAKZGBCZPJPN-UHFFFAOYSA-N
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Description

2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a chemical compound derived from pyrimidine. It has the molecular formula C9H12ClN3O and a molecular weight of 213.67. This compound is known for its unique structure, which includes a cyclobutane ring and a chloropyrimidine moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol typically involves the reaction of 2,4-dichloropyrimidine with 3-(methylamino)cyclobutan-1-ol. The reaction is carried out in tetrahydrofuran (THF) with triethylamine (Et3N) as a base. The mixture is stirred at ambient temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyrimidine: A related compound with similar structural features but different functional groups.

    2,4-Dichloropyrimidine: Another related compound used as a starting material in the synthesis of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol.

Uniqueness

This compound is unique due to its combination of a cyclobutane ring and a chloropyrimidine moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAKZGBCZPJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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